

An In-Depth Technical Guide to 1,2-Dibromo-4,5-diiodobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Dibromo-4,5-diiodobenzene

Cat. No.: B1631291

[Get Quote](#)

Chemical Identifier: CAS 529502-50-9

Section 1: Executive Summary

This guide provides a comprehensive technical overview of **1,2-Dibromo-4,5-diiodobenzene**, a tetra-substituted aromatic compound with significant potential as a versatile building block in advanced organic synthesis. Identified by CAS number 529502-50-9, this molecule is distinguished by its unique substitution pattern, featuring two vicinal bromine atoms and two vicinal iodine atoms. This arrangement offers differential reactivity at its four halogenated sites, making it a valuable intermediate for constructing complex molecular architectures. Its primary applications are emerging in the fields of materials science, particularly for the synthesis of Organic Light-Emitting Diode (OLED) components and other specialized photoelectric materials. This document will detail its physicochemical properties, outline a logical synthetic approach, explore its applications with a focus on mechanistic principles, and provide essential safety and handling protocols for laboratory and research professionals.

Section 2: Introduction and Strategic Importance

In the pursuit of novel functional materials and complex organic molecules, the ability to perform precise, site-selective modifications on an aromatic core is paramount. Polyhalogenated benzenes serve as exceptional platforms for such transformations, enabling chemists to build elaborate structures through sequential cross-coupling reactions. **1,2-Dibromo-4,5-diiodobenzene** emerges as a strategically important intermediate in this context.

The core value of this compound lies in the differential reactivity of its carbon-halogen bonds. It is a well-established principle in organometallic chemistry that the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend: C–I > C–Br > C–Cl.^{[1][2]} This inherent hierarchy allows for the selective functionalization of the C–I bonds while leaving the more robust C–Br bonds intact for subsequent transformations. This two-stage reactivity profile empowers researchers to introduce different functionalities at specific positions on the benzene ring in a controlled, stepwise manner, a critical capability for designing molecules with tailored electronic and photophysical properties. A related compound, 1,2-dibromo-4,5-difluorobenzene, has been successfully employed as a "versatile linchpin" for the modular assembly of complex chiral ligands, highlighting the synthetic power of the 1,2-dihalo substitution pattern for creating sophisticated molecular frameworks.^[3]

Section 3: Physicochemical Properties

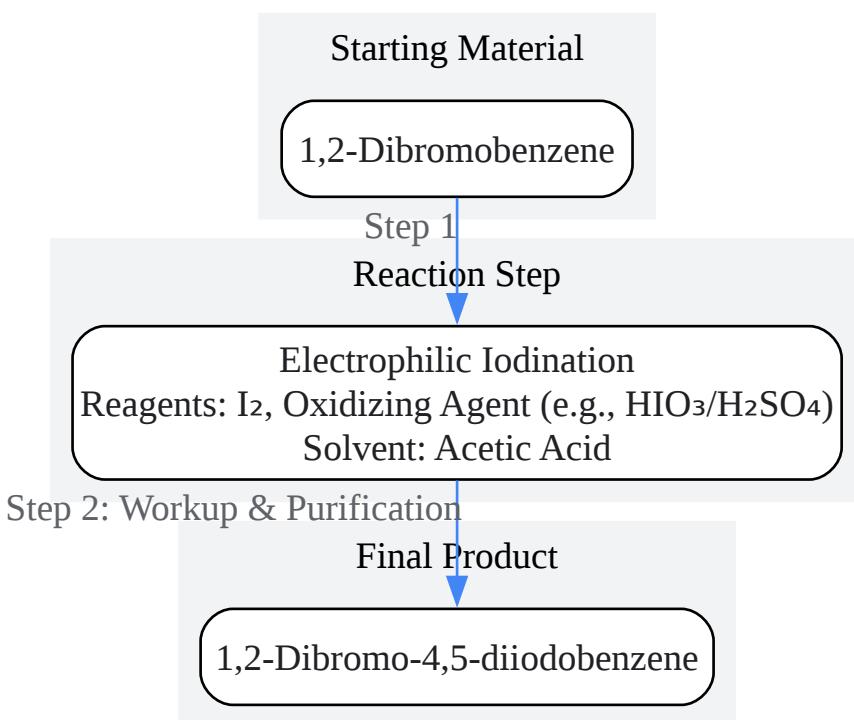
The fundamental properties of **1,2-Dibromo-4,5-diiiodobenzene** are summarized below. This data is essential for its use in experimental design, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source(s)
CAS Number	529502-50-9	[4][5]
Molecular Formula	C ₆ H ₂ Br ₂ I ₂	[5]
Molecular Weight	487.70 g/mol	[5]
Appearance	White to orange to green powder/crystal	TCI America
Purity	>97.0% (by GC)	TCI America
Melting Point	170.0 - 174.0 °C	TCI America
Storage	Keep in a dark place, sealed in dry, 2-8°C	[5]

Section 4: Synthesis Pathway and Mechanistic Considerations

While specific, peer-reviewed synthesis protocols for **1,2-Dibromo-4,5-diiodobenzene** are not widely published, a logical and effective route can be designed based on fundamental principles of electrophilic aromatic substitution, starting from the commercially available precursor, 1,2-dibromobenzene.

The key transformation is the di-iodination of the 1,2-dibromobenzene core. The bromine atoms are moderately deactivating but are ortho, para-directing. Therefore, electrophilic attack will be directed to the positions para to each bromine atom (positions 4 and 5), which are the most sterically accessible and electronically favorable sites.


Direct iodination of aromatic rings with molecular iodine (I_2) is typically slow and requires an oxidizing agent to generate a more potent electrophilic species, often represented as I^+ .^{[6][7]} Common and effective systems for this purpose include iodine in the presence of an oxidizing agent like hydrogen peroxide, or a combination of periodic acid and potassium iodide in sulfuric acid.^{[6][8][9]} The latter system is particularly effective for poly-iodination of deactivated rings.

Proposed Experimental Protocol: Electrophilic Iodination

This protocol is a representative example based on established chemical methods. Researchers should perform their own optimization and safety assessment.

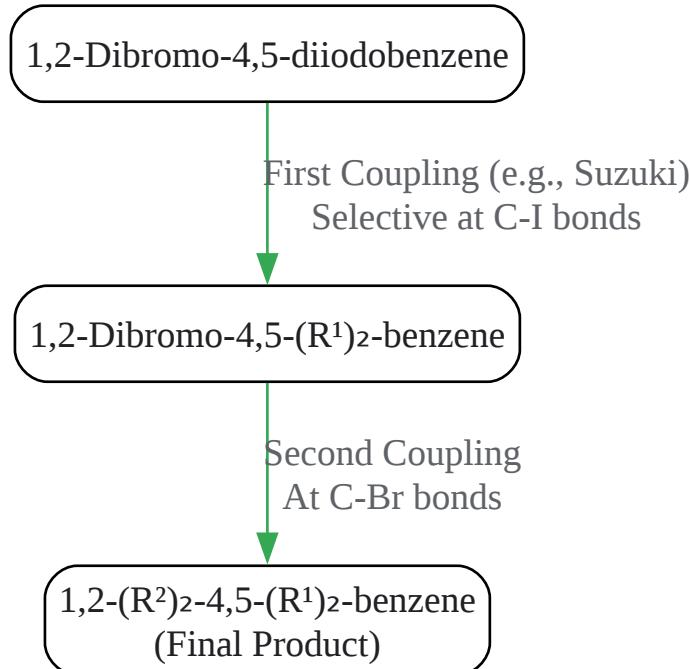
- **Reactor Setup:** In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1,2-dibromobenzene to a suitable solvent such as glacial acetic acid.
- **Reagent Preparation:** In a separate vessel, prepare the iodinating mixture. A common method involves dissolving periodic acid in concentrated sulfuric acid, followed by the portion-wise addition of potassium iodide. This generates the active electrophilic iodine species *in situ*.
- **Reaction Execution:** Cool the flask containing the 1,2-dibromobenzene solution to 0-5 °C using an ice bath. Slowly add the iodinating mixture via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

- Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.
- Workup and Purification: Once the reaction is complete, quench the mixture by pouring it carefully over crushed ice. The precipitated solid product can be collected by vacuum filtration. The crude product should then be washed with a solution of sodium thiosulfate to remove any unreacted iodine, followed by water. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol or a chloroform/hexane mixture) to yield pure **1,2-Dibromo-4,5-diiodobenzene**.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **1,2-Dibromo-4,5-diiodobenzene**.

Section 5: Applications in Sequential Cross-Coupling


The primary utility of **1,2-Dibromo-4,5-diodobenzene** is as a scaffold for building complex molecules through sequential, site-selective cross-coupling reactions.[\[1\]](#)[\[10\]](#) This strategy is foundational in the synthesis of conjugated polymers and small molecules for organic electronics.[\[11\]](#)

The process leverages the significant difference in bond dissociation energy between C–I and C–Br bonds. The C–I bond is weaker and therefore more susceptible to oxidative addition by a transition metal catalyst (typically Palladium(0)), allowing for selective reaction at the 4 and 5 positions.

Workflow: Sequential Functionalization

- First Coupling (at Iodo positions): The initial reaction, such as a Suzuki or Sonogashira coupling, is performed under conditions optimized for C–I bond activation. This introduces the first set of substituents (R^1) at positions 4 and 5.
- Intermediate Isolation: The resulting 1,2-dibromo-4,5-di(R^1)-benzene intermediate is isolated and purified.
- Second Coupling (at Bromo positions): This intermediate is then subjected to a second cross-coupling reaction, often requiring more forcing conditions (e.g., higher temperature, different ligand) to activate the stronger C–Br bonds. This step introduces the second set of substituents (R^2) at positions 1 and 2.

This stepwise approach provides complete control over the final substitution pattern, enabling the synthesis of highly tailored and non-symmetrical molecules that would be difficult or impossible to create otherwise.

[Click to download full resolution via product page](#)

Caption: Principle of sequential cross-coupling using the subject compound.

Section 6: Safety, Handling, and Storage

As a halogenated aromatic compound, **1,2-Dibromo-4,5-diodobenzene** requires careful handling in a laboratory setting. The following information is based on the official Safety Data Sheet (SDS).[4][12]

Hazard Identification:

- Classification: Skin Irritation, Category 2 (H315); Serious Eye Irritation, Category 2 (H319).[4]
- Signal Word: Warning.[4]
- Hazard Statements: Causes skin irritation. Causes serious eye irritation.[4][12]

Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Prevent dispersion of dust.[4][12]

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
 - Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[4]
 - Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
- Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.
[4][12]

First Aid Measures:

- If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical attention.[4]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

Storage:

- Keep container tightly closed.[12]
- Store in a cool, dry, and shaded area, away from incompatible materials.[5][12]

Section 7: Conclusion

1,2-Dibromo-4,5-diiodobenzene (CAS: 529502-50-9) is a highly functionalized aromatic intermediate with significant strategic value for researchers in materials science and organic synthesis. Its defining feature—the differential reactivity of its iodine and bromine substituents—enables a powerful and controlled approach to molecular design through sequential cross-coupling reactions. This capability is crucial for the development of next-generation OLEDs, organic semiconductors, and other advanced functional materials. Adherence to proper safety and handling protocols is essential when working with this compound. As the demand for complex, precisely engineered organic molecules grows, the importance of versatile building blocks like **1,2-Dibromo-4,5-diiodobenzene** will undoubtedly continue to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 529502-50-9|1,2-Dibromo-4,5-diiodobenzene|BLD Pharm [bldpharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. 1,4-DIBROMO-2,5-DIODOBENZENE CAS#: 63262-06-6 [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,2-Dibromo-4,5-diiodobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1631291#1-2-dibromo-4-5-diiodobenzene-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com